molecular formula C18H13N3O4 B12718576 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- CAS No. 115396-42-4

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro-

Cat. No.: B12718576
CAS No.: 115396-42-4
M. Wt: 335.3 g/mol
InChI Key: VRUGDXJWCHBSPO-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. This compound is notable for its unique chemical structure, which combines the properties of both benzodiazepines and benzopyrans, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve high yields and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

    Substitution: Common in modifying the benzodiazepine or benzopyran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects. Additionally, its nitro group can undergo biotransformation, leading to the formation of active metabolites that further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Coumarin: A benzopyran derivative with anticoagulant and anti-inflammatory effects.

Uniqueness

What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- apart is its combined structure, which allows it to exhibit properties of both benzodiazepines and benzopyrans

Properties

CAS No.

115396-42-4

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

2,6-dimethyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C18H13N3O4/c1-10-3-6-16-12(7-10)17(22)13-9-19-14-8-11(21(23)24)4-5-15(14)20(2)18(13)25-16/h3-9H,1-2H3

InChI Key

VRUGDXJWCHBSPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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